molecular formula C15H10Cl2O2 B7785138 1,3-Bis(2-chlorophenyl)propane-1,3-dione

1,3-Bis(2-chlorophenyl)propane-1,3-dione

Cat. No.: B7785138
M. Wt: 293.1 g/mol
InChI Key: QQYQUUADLMHXNW-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorophenyl)propane-1,3-dione (CAS: 942359-32-2) is a chlorinated diketone compound with the molecular formula C₁₅H₁₀Cl₂O₂ and a molecular weight of 293.14 g/mol . Its structure features two 2-chlorophenyl groups attached to a central propane-1,3-dione backbone. This compound is primarily utilized in coordination chemistry as a ligand due to its β-diketone functionality, which enables chelation with metal ions. Storage recommendations specify maintaining the compound under an inert atmosphere at 2–8°C .

Properties

IUPAC Name

1,3-bis(2-chlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-7-3-1-5-10(12)14(18)9-15(19)11-6-2-4-8-13(11)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYQUUADLMHXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chlorophenyl)propane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules.
  • Luminescent Properties : Its luminescent characteristics make it valuable in studies involving photochemical reactions and materials science.

Biology

  • Anti-inflammatory Activity : Research indicates that 1,3-bis(2-chlorophenyl)propane-1,3-dione exhibits significant anti-inflammatory effects. It has been studied for its potential to inhibit inflammatory pathways in various biological systems.
    • Case Study : In a study on DSS-induced colitis in mice, the compound demonstrated a reduction in disease activity index, indicating its potential therapeutic role in inflammatory bowel diseases .
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes associated with oxidative stress and inflammation. This property is crucial for developing treatments for diseases characterized by excessive inflammation.

Medicine

  • Therapeutic Potential : Ongoing research explores the use of this compound in treating various inflammatory conditions. Its ability to modulate immune responses positions it as a candidate for pharmaceutical development.
    • Case Study : In vitro studies have shown that the compound can significantly reduce the activation of pro-inflammatory cytokines in cultured cells .

The biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor cell proliferation.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3-Bis(2-chlorophenyl)propane-1,3-dione with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
This compound 942359-32-2 C₁₅H₁₀Cl₂O₂ 293.14 2-Cl on phenyl rings Ligand for metal coordination
1,3-Bis(4-chlorophenyl)propane-1,3-dione 18362-49-7 C₁₅H₁₀Cl₂O₂ 293.15 4-Cl on phenyl rings Higher thermal stability vs. 2-Cl
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 C₁₅H₁₂Br₂O 372.07 4-Br on phenyl rings Intermediate in organic synthesis
1,3-Bis(3-chlorophenyl)propane-1,3-dione 6297-12-7 C₁₅H₁₀Cl₂O₂ 293.14 3-Cl on phenyl rings Limited solubility in polar solvents
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 65599-34-0 C₁₅H₁₁ClO₃ 274.70 4-Cl and 2-OH on phenyl Enhanced H-bonding capability
1,3-Di(2-pyridyl)-1,3-propanedione 10198-89-7 C₁₃H₁₀N₂O₂ 226.23 Pyridyl groups Superior metal-binding affinity

Structural and Functional Differences

Substituent Position Effects :

  • The 2-chlorophenyl substituents in the target compound induce steric hindrance, reducing symmetry compared to the 4-chlorophenyl isomer (CAS 18362-49-7). The para-substituted analogue exhibits higher thermal stability due to reduced steric strain .
  • Brominated Analogue (CAS 54523-47-6): Replacing chlorine with bromine increases molecular weight and polarizability, enhancing reactivity in cross-coupling reactions .

Electronic Effects :

  • The 3-chlorophenyl isomer (CAS 6297-12-7) displays weaker electron-withdrawing effects compared to the 2- and 4-chloro derivatives, impacting its coordination strength with transition metals .
  • Hydroxyl-Substituted Derivative (CAS 65599-34-0): The 2-hydroxyphenyl group introduces hydrogen-bonding capacity, making it suitable for supramolecular chemistry applications .

Ligand Performance :

  • Pyridyl-Substituted Dione (CAS 10198-89-7): The nitrogen atoms in pyridyl groups improve metal-binding efficiency, particularly in catalysis and photoluminescent complexes .

Biological Activity

1,3-Bis(2-chlorophenyl)propane-1,3-dione is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications as an antimicrobial and anticancer agent, as well as its role in various biochemical pathways.

  • Molecular Formula : C15H12Cl2O2
  • Molecular Weight : 293.14 g/mol
  • Structure : The compound consists of two chlorophenyl groups attached to a propane-1,3-dione backbone, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in inflammatory responses and other metabolic pathways, potentially leading to reduced disease activity in models of inflammation such as DSS-induced colitis in mice.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, which can affect cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Bacillus subtilis180 nM
MRSA (multiple strains)11 nM - 44 nM

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell cycle progression . This makes it a candidate for further research in cancer therapeutics.

Case Studies

  • DSS-Induced Colitis Model : In a study involving mice with DSS-induced colitis, treatment with this compound resulted in a significant reduction in the disease activity index. The compound was found to inhibit inflammatory cytokines and reduce histological damage in intestinal tissues.
  • Antimicrobial Testing : A series of experiments tested the compound against various Gram-positive bacteria. Results indicated that it displayed potent activity at non-cytotoxic concentrations, outperforming several reference drugs commonly used in clinical settings .

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural variations and biological activities:

CompoundStructure VariationBiological Activity
2-Bromo-1,3-bis(2-chlorophenyl)propane-1,3-dioneBromine substitution at position 2Altered antimicrobial potency
1,3-Bis(4-chlorophenyl)propane-1,3-dioneDifferent chlorophenyl substitutionEnhanced anti-inflammatory effects

These comparisons highlight the importance of structural modifications in determining the biological efficacy of these compounds.

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